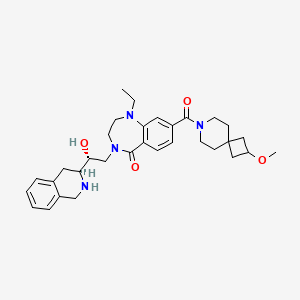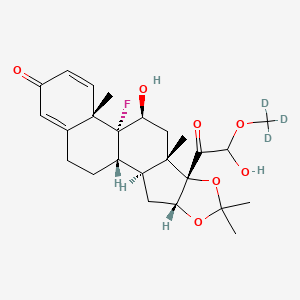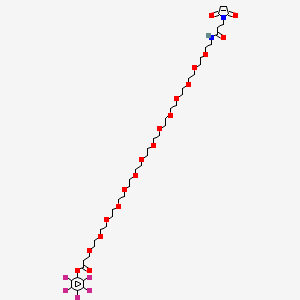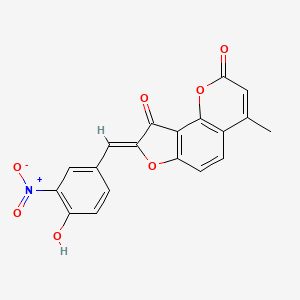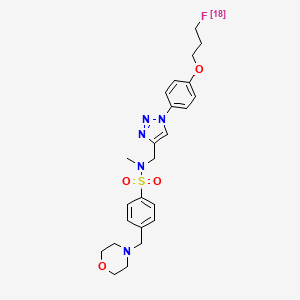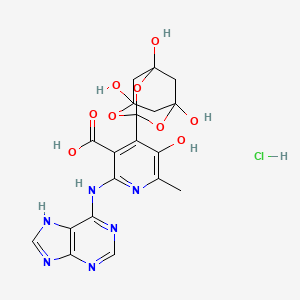
Adeninobananin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adeninobananin is a member of the bananin class of antiviral compounds. These compounds are characterized by their unique structural signature, which incorporates a trioxa-adamantane moiety covalently bound to a pyridoxal derivative. This compound, along with other bananin derivatives, has been studied for its potential inhibitory effects on the helicase activities and replication of the SARS Coronavirus .
Métodos De Preparación
The synthesis of adeninobananin involves the use of an activated adenine nucleobase derivative. The synthetic route typically includes the conjugation of oligo-oxa-adamantanes to vitamin B6 (pyridoxal) to create the bananin structure. The specific reaction conditions and industrial production methods for this compound are detailed in specialized chemical literature .
Análisis De Reacciones Químicas
Adeninobananin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include ammonium molybdate and phloroglucinol. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Adeninobananin has been extensively studied for its antiviral properties, particularly its ability to inhibit the helicase activities of the SARS Coronavirus. This compound has potential applications in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tool for studying viral replication mechanisms. In biology and medicine, it is explored for its potential therapeutic effects against viral infections .
Mecanismo De Acción
The mechanism of action of adeninobananin involves its interaction with the helicase enzyme of the SARS Coronavirus. By inhibiting the helicase activity, this compound disrupts the replication process of the virus. The molecular targets and pathways involved in this mechanism are primarily related to the viral replication machinery .
Comparación Con Compuestos Similares
Adeninobananin is part of the bananin class of compounds, which also includes bananin, iodobananin, vanillinbananin, ansabananin, and eubananin. These compounds share a similar structural framework but differ in their specific functional groups and inhibitory activities. This compound is unique in its specific interaction with the SARS Coronavirus helicase, making it a valuable compound for antiviral research .
Propiedades
Fórmula molecular |
C19H19ClN6O9 |
|---|---|
Peso molecular |
510.8 g/mol |
Nombre IUPAC |
5-hydroxy-6-methyl-2-(7H-purin-6-ylamino)-4-(1,5,7-trihydroxy-2,4,10-trioxatricyclo[3.3.1.13,7]decan-3-yl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H18N6O9.ClH/c1-7-11(26)9(19-32-16(29)2-17(30,33-19)4-18(31,3-16)34-19)8(15(27)28)12(24-7)25-14-10-13(21-5-20-10)22-6-23-14;/h5-6,26,29-31H,2-4H2,1H3,(H,27,28)(H2,20,21,22,23,24,25);1H |
Clave InChI |
XWECMBDDMTTWJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)NC2=NC=NC3=C2NC=N3)C(=O)O)C45OC6(CC(O4)(CC(C6)(O5)O)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


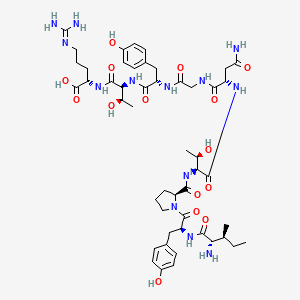
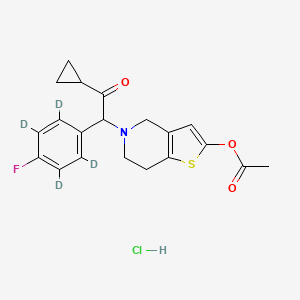
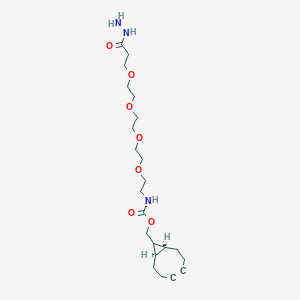
![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)

